4-bromo-1H-indol-2-amine hydrochloride
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Overview
Description
4-bromo-1H-indol-2-amine hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-indol-2-amine hydrochloride typically involves the bromination of 1H-indole-2-amine. This can be achieved through the reaction of 1H-indole-2-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often require careful control of temperature and the addition rate of bromine to ensure selective bromination at the 4-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1H-indol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can modify the bromine substituent or the indole ring itself.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, leading to a diverse array of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acids, while substitution reactions can produce various 4-substituted indole derivatives.
Scientific Research Applications
4-bromo-1H-indol-2-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in studies related to cell signaling and enzyme inhibition due to its structural similarity to natural indole compounds.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the field of oncology.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1H-indol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a useful tool in studying cellular processes and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1H-indole-2-amine: The parent compound without the bromine substituent.
4-chloro-1H-indol-2-amine: A similar compound with a chlorine substituent instead of bromine.
5-bromo-1H-indol-2-amine: Another brominated indole derivative with the bromine at the 5-position.
Uniqueness
4-bromo-1H-indol-2-amine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom at the 4-position can enhance its binding affinity to certain enzymes and receptors, making it a valuable compound in both chemical synthesis and biological research.
Properties
CAS No. |
28493-01-8 |
---|---|
Molecular Formula |
C8H8BrClN2 |
Molecular Weight |
247.5 |
Purity |
95 |
Origin of Product |
United States |
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